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molecular formula C8H11NO2 B1585815 Ethyl 2-cyano-3-methylcrotonate CAS No. 759-58-0

Ethyl 2-cyano-3-methylcrotonate

Cat. No. B1585815
M. Wt: 153.18 g/mol
InChI Key: PZMDAADKKAXROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279575B2

Procedure details

Ethyl 2-cyano-3-methylbut-2-enoate (5.0 g, 32.6 mmol) was dissolved in 320 mL of absolute EtOH. 700 mg of PtO2 and 12 mL of 4M HCl were added. The reaction mixture was hydrogenated at room temperature for 5 hours (30 psi). Filtration on a celite pad and evaporation of the solvent afforded crude title compound (quantitative yield).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3](=[C:9]([CH3:11])[CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])#[N:2].[ClH:12]>CCO.O=[Pt]=O>[ClH:12].[NH2:2][CH2:1][CH:3]([CH:9]([CH3:10])[CH3:11])[C:4]([O:6][CH2:7][CH3:8])=[O:5] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)=C(C)C
Name
Quantity
320 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
700 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
on a celite pad and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.NCC(C(=O)OCC)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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